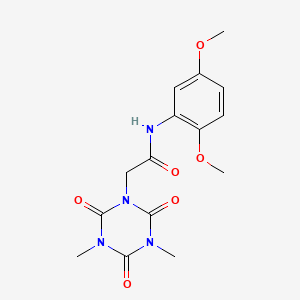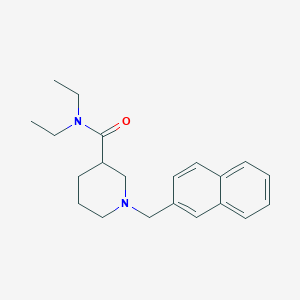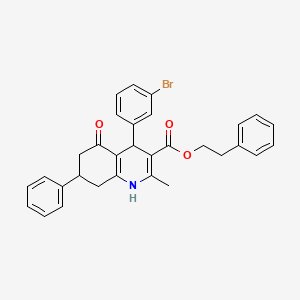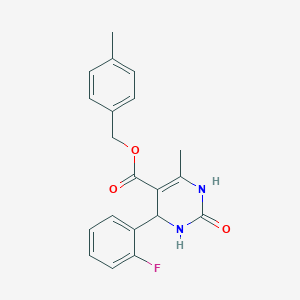![molecular formula C13H17N3O3S B4935132 N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide, also known as DIDS, is a commonly used chemical compound in scientific research. It is a sulfonamide compound that has been found to have various biochemical and physiological effects.
作用機序
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide exerts its chloride channel-blocking effect by binding to the extracellular domain of the channel protein. It has been found to inhibit the movement of chloride ions through the channel pore, leading to a decrease in chloride conductance. This mechanism of action has been extensively studied in various cell types and tissues.
Biochemical and Physiological Effects:
Apart from its chloride channel-blocking effect, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and ATP synthase. It has also been found to inhibit the uptake of glucose and amino acids in various cell types. These effects make it a valuable tool for studying the regulation of various metabolic pathways.
実験室実験の利点と制限
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide has several advantages as a research tool. It is a highly specific chloride channel blocker, making it a valuable tool for studying the role of chloride channels in various physiological processes. It is also relatively easy to use and has a long shelf life. However, it has some limitations as well. It has been found to be toxic at high concentrations and can interfere with other cellular processes at non-specific concentrations. Therefore, careful titration of the concentration is required for its use in experiments.
将来の方向性
There are several future directions for the use of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide in scientific research. One area of interest is the role of chloride channels in cancer. It has been found that chloride channels play a role in cell proliferation and migration in various cancer types. Therefore, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide could be a valuable tool for studying the role of chloride channels in cancer progression. Another area of interest is the development of more specific chloride channel blockers. Currently, N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is the most widely used chloride channel blocker, but there is a need for more specific blockers that can selectively target specific chloride channels. This could lead to the development of more targeted therapies for various diseases.
合成法
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is synthesized by reacting 3-carboxamidoindole with diethylamine and then treating the resulting compound with sulfur dioxide. The reaction results in the formation of N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide as a white crystalline powder.
科学的研究の応用
N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide is widely used in scientific research as a chloride channel blocker. It has been found to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This makes it a valuable tool for studying the physiological and pathological roles of these channels.
特性
IUPAC Name |
N-(diethylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16(4-2)20(18,19)15-13(17)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGITJUJOTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B4935066.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)

![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)

